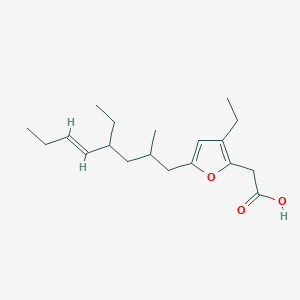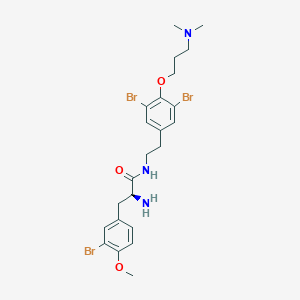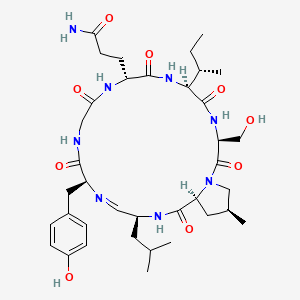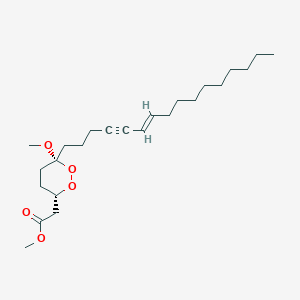![molecular formula C28H29N5O3 B1247340 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride CAS No. 434283-16-6](/img/structure/B1247340.png)
4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lecozotan has been used in trials studying the treatment of Alzheimer Disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis of Related Compounds for Antihypertensive Agents : This compound is an important intermediate in the synthesis of Doxazosin, an antihypertensive drug, indicating its relevance in developing treatments for conditions like hypertension and benign prostate hyperplasia (Ramesh, Reddy, & Reddy, 2006).
- Antimicrobial Properties : Research demonstrates that derivatives of this compound show variable and modest activity against certain bacterial and fungal strains, highlighting its potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Psychotropic and CNS Applications
- Potential Antipsychotic Agents : Studies show that heterocyclic analogues of this compound are being evaluated as potential antipsychotic agents. These analogues have shown promising results in binding to dopamine and serotonin receptors (Norman et al., 1996).
- Cognitive-Enhancing Properties : A novel antagonist of the 5-HT1A receptor, closely related to this compound, has been shown to enhance the stimulated release of neurotransmitters like glutamate and acetylcholine in the hippocampus, suggesting potential for treating cognitive dysfunction in disorders like Alzheimer's disease (Schechter et al., 2005).
Antineoplastic Properties
- Novel Antineoplastic Applications : Derivatives of this compound have been studied for their antineoplastic properties. For instance, flumatinib, which includes this compound in its structure, is being explored for the treatment of chronic myelogenous leukemia (Gong et al., 2010).
Eigenschaften
CAS-Nummer |
434283-16-6 |
|---|---|
Produktname |
4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride |
Molekularformel |
C28H29N5O3 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
4-cyano-N-[3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H29N5O3.ClH/c29-21-22-8-10-23(11-9-22)28(34)33(26-7-1-2-12-30-26)14-4-13-31-15-17-32(18-16-31)24-5-3-6-25-27(24)36-20-19-35-25;/h1-3,5-12H,4,13-20H2;1H |
InChI-Schlüssel |
NRPQELCNMADTOZ-OAQYLSRUSA-N |
Isomerische SMILES |
C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
SMILES |
C1CN(CCN1CCCN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C#N)C4=C5C(=CC=C4)OCCO5.Cl |
Kanonische SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
Andere CAS-Nummern |
434283-16-6 |
Synonyme |
lecozotan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1247257.png)



![Methyl 1-[3-[[2,6-dimethyl-5-(methylcarbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B1247268.png)








